molecular formula C21H21ClN4O2 B2501401 (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1448044-17-4

(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No. B2501401
CAS RN: 1448044-17-4
M. Wt: 396.88
InChI Key: AMCIYHBCXUGKAN-UHFFFAOYSA-N
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Description

(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

  • Isomorphous Structures and Chlorine-Methyl Exchange Rule : The compounds (Swamy et al., 2013) and (Sivakumar et al., 2021) discuss isomorphous structures related to pyrazole derivatives, highlighting the chlorine-methyl exchange rule and the importance of molecular disorder in the analysis of these structures.

  • Synthesis of Pyrazoline Derivatives : Research by (Kumar et al., 2012) and (Ravula et al., 2016) demonstrates the synthesis of pyrazoline derivatives, including methods like microwave-assisted synthesis, which can be more efficient and environmentally friendly.

  • Molecular Docking Studies : The studies by (Katariya et al., 2021) and (Panneerselvam et al., 2022) involve molecular docking studies of related compounds, exploring their potential interactions with biological targets, which is crucial for drug design.

Biological Activities

  • Antimicrobial and Anticancer Properties : Papers like (Hafez et al., 2016) and (Cetin et al., 2021) demonstrate the antimicrobial and anticancer activities of pyrazole derivatives. These compounds are often screened for their potential effectiveness against various pathogens and cancer cell lines.

  • Insecticidal and Antifungal Activities : Studies by (Ding et al., 2019) and (Swarnkar et al., 2014) explore the insecticidal and antifungal properties of certain pyrazole derivatives, indicating their potential use in agriculture and pharmaceuticals.

properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-25-19(14-18(24-25)15-6-3-2-4-7-15)21(27)26-12-9-16(10-13-26)28-20-17(22)8-5-11-23-20/h2-8,11,14,16H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCIYHBCXUGKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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